molecular formula C10H14N2 B11917271 6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

Cat. No.: B11917271
M. Wt: 162.23 g/mol
InChI Key: YVRDIJDTPPBQKW-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine (CAS 1785452-14-3) is a tetrahydroisoquinoline derivative characterized by a methyl substituent at the 6-position of the isoquinoline scaffold and an amine group at the 5-position. Its molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.24 g/mol.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

6-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

InChI

InChI=1S/C10H14N2/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-3,12H,4-6,11H2,1H3

InChI Key

YVRDIJDTPPBQKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CNCC2)C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The specific conditions for synthesizing this compound would involve the use of a methyl-substituted phenylethylamine and appropriate reaction conditions to introduce the amine group at the 5th position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Pictet-Spengler reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the amine group to an alkyl group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alkylated tetrahydroisoquinolines .

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, providing neuroprotective effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs of 6-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine, emphasizing substituent positions and molecular properties:

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 1785452-14-3 6-Me, 5-NH₂ C₁₀H₁₄N₂ 162.24 Target compound; moderate lipophilicity
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine 1210711-82-2* 2-Me, 5-NH₂ C₁₀H₁₄N₂ 162.24 Methyl at 2-position; dihydrochloride salt available
2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine N/A 2-Et, 5-NH₂ C₁₁H₁₆N₂ 176.26 Increased alkyl chain length; higher molecular weight
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine 1391086-45-5 3-Me, 5-NH₂ C₁₀H₁₄N₂ 162.24 Methyl at 3-position; altered steric effects
2-Isopropyl-1,2,3,4-tetrahydroisoquinolin-5-amine 1178496-59-7 2-iPr, 5-NH₂ C₁₂H₁₈N₂ 190.29 Bulkier substituent; potential pharmacokinetic challenges
1,2,3,4-Tetrahydroisoquinolin-5-amine 115955-90-3 No substituent, 5-NH₂ C₉H₁₂N₂ 148.21 Parent compound; baseline for comparison

Note: CAS 1210711-82-2 refers to the dihydrochloride salt of 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine.

Physicochemical Properties

  • Lipophilicity : The 6-methyl derivative exhibits moderate lipophilicity, while the 2-ethyl and 2-isopropyl analogs show increased hydrophobicity due to longer/bulkier alkyl chains, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Collision Cross-Section (CCS): The 2-ethyl analog (C₁₁H₁₆N₂) has a CCS of 138.7 Ų ([M+H]⁺), whereas the 3-methyl analog (C₁₀H₁₄N₂) shows a CCS of 130.2 Ų ([M+H]⁺), indicating differences in molecular compactness . The parent compound (1,2,3,4-tetrahydroisoquinolin-5-amine) likely has a smaller CCS due to the absence of substituents.

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